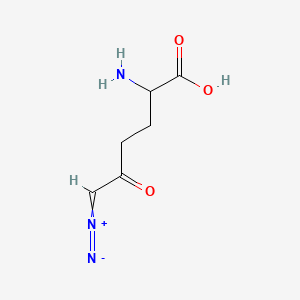

6-Diazo-5-oxo-norleucine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-6-diazo-5-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWQAMGASJSUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-17-0, 157-03-9 | |

| Record name | DL-Diazooxonorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-diazo-5-oxo-L-norleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-DIAZO-5-OXO-DL-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of 6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a potent and broad-spectrum antagonist of the amino acid L-glutamine. As a structural mimic, DON effectively inhibits a wide array of enzymes that utilize glutamine as a nitrogen donor for various biosynthetic pathways. This irreversible inhibition leads to significant disruptions in cellular metabolism, particularly affecting nucleotide synthesis, the hexosamine pathway, and redox homeostasis. This technical guide provides an in-depth exploration of DON's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected cellular pathways. The information presented herein is intended to support further research and drug development efforts centered on glutamine metabolism.

Core Mechanism of Action: Covalent Inhibition of Glutamine-Utilizing Enzymes

DON's primary mechanism of action lies in its ability to act as an irreversible inhibitor of glutamine-dependent enzymes. Structurally, DON resembles glutamine, allowing it to enter the glutamine-binding pocket of these enzymes. The key to its inhibitory activity is the reactive diazo group, which, upon protonation within the enzyme's active site, forms a highly reactive diazonium ion. This ion is then susceptible to nucleophilic attack by a cysteine residue typically found in the active site of glutamine amidotransferases. This results in the formation of a covalent bond between DON and the enzyme, leading to its irreversible inactivation.

The inactivation of these enzymes has profound effects on cellular metabolism, as glutamine is a critical nitrogen donor for the synthesis of numerous essential biomolecules. By inhibiting these pathways, DON can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology research.

Quantitative Analysis of DON's Inhibitory Activity

The efficacy of DON as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki) against various glutamine-dependent enzymes. The following table summarizes key quantitative data from the literature.

| Target Enzyme | Organism/Cell Line | IC50 / Ki Value | Assay Type | Reference |

| CTP Synthase 1 (CTPS1) | Human | ~5 µM (IC50) | Enzyme Inhibition Assay | |

| GMP Synthetase (GMPS) | E. coli | 1.4 µM (Ki) | Enzyme Kinetics | |

| Glucosamine-6-phosphate synthase | E. coli | 0.5 µM (Ki) | Enzyme Kinetics | |

| Asparagine Synthetase | Human | In the µM range | Cell-based Assay | |

| Glutaminase C (GAC) | Human | ~10 µM (IC50) | Recombinant Enzyme Assay |

Key Signaling and Metabolic Pathways Affected by DON

DON's inhibition of glutamine-utilizing enzymes disrupts several critical cellular pathways. The following diagrams illustrate these effects.

Figure 1: Inhibition of Glutaminase and its Impact on the TCA Cycle. This diagram illustrates how DON inhibits glutaminase, preventing the conversion of glutamine to glutamate. This action reduces the anaplerotic influx of carbon into the Tricarboxylic Acid (TCA) cycle.

Figure 2: Disruption of De Novo Nucleotide Synthesis by DON. This diagram shows DON's inhibition of key enzymes in both purine and pyrimidine synthesis pathways that are dependent on glutamine as a nitrogen donor. This leads to a depletion of nucleotide pools required for DNA and RNA synthesis.

Figure 3: Inhibition of the Hexosamine Biosynthesis Pathway by DON. This diagram illustrates how DON blocks the rate-limiting enzyme GFAT in the hexosamine pathway. This inhibition reduces the production of UDP-GlcNAc, a critical substrate for protein glycosylation.

Detailed Experimental Protocols

Enzyme Inhibition Assay (General Protocol for a Glutamine Amidotransferase)

This protocol provides a general framework for assessing the inhibitory potential of DON against a purified glutamine-dependent enzyme.

-

Enzyme Preparation:

-

Express and purify the recombinant target enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

-

Determine the protein concentration using a Bradford or BCA assay.

-

Store the purified enzyme in a suitable buffer at -80°C.

-

-

Assay Buffer Preparation:

-

Prepare an assay buffer appropriate for the specific enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

-

Inhibition Assay:

-

Prepare a stock solution of DON in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, set up reactions containing the assay buffer, the enzyme's substrates (excluding glutamine), and varying concentrations of DON.

-

Pre-incubate the enzyme with DON for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for covalent modification.

-

Initiate the reaction by adding L-glutamine.

-

Monitor the reaction progress by measuring the formation of a product or the consumption of a substrate over time using a spectrophotometer or fluorometer.

-

Include appropriate controls (no enzyme, no DON, no glutamine).

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each DON concentration.

-

Plot the percentage of enzyme activity against the logarithm of the DON concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to determine the effect of DON on the viability of cultured cells.

-

Cell Culture:

-

Culture the desired cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

DON Treatment:

-

Prepare a serial dilution of DON in the growth medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of DON.

-

Include wells with vehicle control (medium with the same concentration of the solvent used for the DON stock).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (MTT Assay Example):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the DON concentration and calculate the IC50 value.

-

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a typical workflow for studying the metabolic effects of DON using stable isotope tracing.

Figure 4: Workflow for Stable Isotope Tracing Analysis. This diagram provides a step-by-step overview of an experiment designed to trace the metabolic fate of key nutrients in the presence of DON, allowing for the quantification of metabolic pathway activity.

Conclusion

6-Diazo-5-oxo-L-norleucine is a powerful tool for studying the roles of glutamine in cellular metabolism. Its mechanism as an irreversible inhibitor of a broad range of glutamine-dependent enzymes leads to significant and predictable disruptions in key biosynthetic pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and biological effects of targeting glutamine metabolism with DON and other related compounds. A thorough understanding of its mechanism of action is crucial for the rational design of novel therapeutic strategies that exploit the metabolic vulnerabilities of diseases such as cancer.

The Discovery and Isolation of 6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist first isolated from a strain of Streptomyces in 1956. As an inhibitor of numerous glutamine-utilizing enzymes, DON disrupts the biosynthesis of nucleotides, amino acids, and other essential macromolecules, exhibiting significant antitumor activity. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of DON, including detailed experimental protocols, quantitative data, and visualization of its mechanism of action.

Introduction

The discovery of 6-Diazo-5-oxo-L-norleucine (DON) emerged from mid-20th century antibiotic screening programs that sought novel therapeutic agents from microbial sources.[1] Isolated from a previously unidentified Streptomyces species found in a Peruvian soil sample, DON was identified as a promising tumor-inhibitory substance.[1] Its structural resemblance to L-glutamine allows it to act as a competitive inhibitor of enzymes that utilize glutamine as a nitrogen donor for various biosynthetic pathways. This guide delves into the foundational research that brought this molecule to light, offering a technical resource for researchers and drug development professionals interested in its history and properties.

Physicochemical Properties

DON is a pale yellow crystalline substance that is freely soluble in water.[2] Its stability is pH-dependent, with optimal stability in aqueous solutions maintained between pH 4.5 and 6.5.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₃ | [2][4] |

| Molecular Weight | 171.15 g/mol | [2][4] |

| Appearance | Pale yellow crystals | [2] |

| Melting Point | ~145-155 °C (decomposes) | [2] |

| Solubility | Freely soluble in water; soluble in aqueous solutions of methanol, ethanol, and acetone; sparingly soluble in absolute alcohols. | [2] |

| Specific Rotation [α]D²⁶ | +21° (c = 5.4 in H₂O) | [1][2] |

| UV Absorption Maxima (phosphate buffer) | 244 nm (E¹%₁cm 376), 275 nm (E¹%₁cm 683) | [1][2] |

Experimental Protocols

Fermentation and Isolation of 6-Diazo-5-oxo-L-norleucine

3.1.1. Fermentation

A culture of the Streptomyces species is grown in a suitable fermentation medium under aerobic conditions. The medium composition would typically include a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. The fermentation is carried out for several days at a controlled temperature and pH to allow for the production of DON.

3.1.2. Isolation and Purification

The following workflow outlines the probable steps taken for the isolation and purification of DON from the fermentation broth.

3.1.3. Modern Analytical Methods

For the quantitative analysis of DON in biological matrices, modern techniques such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are employed.

-

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 250 µL of a solution of 3N HCl in n-butanol.

-

Vortex the mixture and centrifuge to precipitate proteins.

-

The supernatant containing the derivatized DON can then be analyzed by LC-MS.

-

-

LC-MS Analysis:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., formic acid) is common.

-

Detection: Mass spectrometry is used for sensitive and specific detection of the derivatized DON.[5]

-

Chemical Synthesis of 6-Diazo-5-oxo-L-norleucine

Several methods for the chemical synthesis of DON have been developed since its discovery. A general approach involves the use of a protected glutamic acid derivative as a starting material. The synthesis typically involves the formation of the diazoketone functionality from a suitable precursor.

Mechanism of Action and Signaling Pathways

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-utilizing enzymes.[1] It acts as a glutamine antagonist, binding to the glutamine-binding site of these enzymes. This leads to the disruption of several critical metabolic pathways.

References

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. 6-Diazo-5-oxo-L-norleucine [drugfuture.com]

- 3. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-diazo-5-oxo-L-norleucine | C6H9N3O3 | CID 9087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide to a Broad-Spectrum Glutamine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in oncology. By mimicking glutamine, DON irreversibly inhibits a wide array of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival. This technical guide provides an in-depth overview of DON, focusing on its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its use in research, and visualizations of the cellular pathways it impacts.

Introduction

Discovered in the 1950s from a strain of Streptomyces, 6-diazo-5-oxo-L-norleucine is a naturally occurring amino acid analogue of L-glutamine.[1] Its structural similarity to glutamine allows it to competitively bind to the active sites of numerous glutamine-utilizing enzymes.[2] Following binding, a covalent adduct is formed, leading to irreversible enzyme inhibition.[2] This broad inhibitory profile makes DON a powerful tool for studying glutamine metabolism and a promising candidate for therapeutic development. However, its clinical application has been historically hindered by dose-limiting toxicities, primarily affecting the gastrointestinal tract, a site of high glutamine turnover.[3] Recent advancements in drug delivery, including the development of prodrugs, are aimed at mitigating these toxicities and enhancing the therapeutic index of DON.[3]

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes. This inhibition disrupts several critical metabolic pathways:

-

Purine and Pyrimidine Synthesis: DON blocks multiple enzymes in the de novo synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. This directly impacts the ability of rapidly dividing cells, such as cancer cells, to replicate.[4]

-

Hexosamine Biosynthesis Pathway (HBP): By inhibiting the first and rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), DON disrupts the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein glycosylation.

-

Glutaminolysis: DON inhibits glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate. This disrupts the replenishment of the tricarboxylic acid (TCA) cycle and the production of glutathione, a key antioxidant.[5]

-

Amino Acid and Coenzyme Synthesis: Various other enzymes involved in the synthesis of other amino acids and coenzymes that utilize glutamine as a nitrogen donor are also targeted by DON.[4]

The widespread disruption of these fundamental cellular processes underlies DON's potent cytotoxic effects, particularly in highly proliferative and metabolically active cancer cells.

Quantitative Data: Inhibitory Potency

The efficacy of DON as a glutamine antagonist is underscored by its potent inhibition of various key enzymes and its cytotoxic effects on cancer cell lines.

| Target Enzyme | Inhibition Constant (Ki) | Organism/Cell Line |

| Glutaminase (GLS) | 6 µM | Not Specified |

| CTP Synthase | Inhibition observed | E. coli |

| GMP Synthase | Inhibition observed | E. coli |

| Phosphoribosylformylglycinamidine Synthase | Inhibition observed | Not Specified |

| Cell Line (Pancreatic Ductal Adenocarcinoma) | IC50 (µM) |

| BxPC-3 | ~2.5 |

| Capan-2 | ~1.5 |

| CFPAC-1 | ~3.0 |

| MIA PaCa-2 | ~4.0 |

| PANC-1 | ~7.5 |

| PANC 10.05 | ~2.0 |

| PL45 | ~1.0 |

| SW-1990 | ~5.0 |

Signaling Pathways and Experimental Workflows

Key Metabolic Pathways Targeted by DON

Caption: DON inhibits multiple glutamine-dependent metabolic pathways.

General Workflow for In Vitro Cell Viability Assay

Caption: A typical workflow for assessing DON's cytotoxicity in vitro.

Logical Relationship of DON's Antagonistic Action

Caption: The logical progression of DON's glutamine antagonistic effects.

Experimental Protocols

Preparation of DON Stock Solution

Materials:

-

6-Diazo-5-oxo-L-norleucine (powder)

-

Sterile Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Sterile-filtered pipette tips

Procedure:

-

Weighing: Carefully weigh the desired amount of DON powder in a sterile microcentrifuge tube under a fume hood.

-

Dissolution:

-

For a DMSO stock solution, add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mg/mL).[6] Vortex briefly to dissolve.

-

For a PBS stock solution, add the appropriate volume of sterile PBS (pH 7.2) to achieve the desired concentration (e.g., 10 mg/mL).[6] Gentle warming and sonication may be required to fully dissolve the compound.

-

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.

In Vitro Cell Viability (MTT/MTS) Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

DON stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of DON from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the DON dilutions at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest DON concentration).

-

Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

In Vivo Tumor Xenograft Study

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations (e.g., IACUC approval). The ARRIVE guidelines should be followed for reporting animal research.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Sterile PBS or other appropriate vehicle

-

DON solution for injection (prepared fresh)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Prepare the DON solution for injection in a sterile vehicle at the desired concentration.

-

Administer DON to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule (e.g., 0.8 mg/kg daily).[7]

-

Administer the vehicle alone to the control group.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the mice for any clinical signs of distress.

-

-

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the in vivo efficacy of DON.

Conclusion

6-Diazo-5-oxo-L-norleucine remains a powerful and relevant tool for cancer research and a promising, albeit challenging, therapeutic candidate. Its broad-spectrum inhibition of glutamine metabolism provides a potent mechanism for targeting the metabolic vulnerabilities of cancer cells. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the necessary data and protocols to effectively utilize DON in their studies. As our understanding of cancer metabolism continues to grow, and with the advent of innovative drug delivery strategies, DON and its derivatives may yet find a significant role in the clinical management of various malignancies.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

An In-depth Technical Guide to the Synthesis and Biosynthesis of 6-Diazo-5-oxo-L-norleucine (DON)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist with potent antitumor activity.[1] Its mechanism of action involves the irreversible inhibition of a wide range of glutamine-utilizing enzymes, thereby disrupting critical metabolic pathways essential for cancer cell proliferation, such as nucleotide and amino acid biosynthesis.[2][3] This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of DON, intended for researchers and professionals in drug development. We present detailed experimental protocols, quantitative data, and visual representations of the key pathways.

Chemical Synthesis of 6-Diazo-5-oxo-L-norleucine

The chemical synthesis of DON is most effectively achieved through the Arndt-Eistert homologation of a suitably protected L-glutamic acid derivative.[4] This method involves the conversion of a carboxylic acid to its next higher homolog via a diazoketone intermediate. The key steps include the protection of the amino group of L-glutamic acid, activation of the γ-carboxylic acid, reaction with diazomethane (B1218177) to form the diazoketone, and subsequent hydrolysis to yield DON.

Synthetic Pathway Overview

The overall synthetic scheme starting from L-glutamic acid is depicted below. The amino group is first protected, for instance, as a trifluoroacetamide, to prevent side reactions. The γ-carboxyl group is then activated, typically by conversion to an acid anhydride (B1165640), which readily reacts with diazomethane. The final step involves the deprotection of the amino and ester groups to yield 6-diazo-5-oxo-L-norleucine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Trifluoroacetyl-L-glutamic Anhydride

This protocol is based on established methods for the N-acylation and anhydride formation of amino acids.[5][6]

-

N-Trifluoroacetylation of L-Glutamic Acid: To a suspension of L-glutamic acid (14.7 g, 0.1 mol) in trifluoroacetic acid (50 mL), trifluoroacetic anhydride (25 mL, 0.18 mol) is added dropwise with stirring at 0 °C. The mixture is stirred at room temperature for 3 hours until a clear solution is obtained. The solvent is removed under reduced pressure to yield N-trifluoroacetyl-L-glutamic acid as a viscous oil.

-

Anhydride Formation: The crude N-trifluoroacetyl-L-glutamic acid is dissolved in acetic anhydride (50 mL) and heated at 60 °C for 1 hour. The solution is then cooled, and the excess acetic anhydride is removed under vacuum. The resulting N-trifluoroacetyl-L-glutamic anhydride is used in the next step without further purification.

Protocol 2: Arndt-Eistert Synthesis of 6-Diazo-5-oxo-L-norleucine

This protocol is adapted from the general procedure for the Arndt-Eistert synthesis.[7][8]

-

Diazoketone Formation: A solution of N-trifluoroacetyl-L-glutamic anhydride (0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise to a solution of diazomethane in diethyl ether at 0 °C with constant stirring. The reaction is monitored by TLC for the disappearance of the anhydride.

-

Hydrolysis: Once the reaction is complete, the excess diazomethane is carefully quenched with acetic acid. The ether solution is then extracted with a saturated sodium bicarbonate solution. The aqueous layer is acidified to pH 2 with HCl and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis to remove the trifluoroacetyl protecting group, yielding 6-Diazo-5-oxo-L-norleucine.

-

Purification: DON can be purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column.[9][10] A paired-ion chromatography method using an octadecylsilane (B103800) column with a mobile phase of 5 mM 1-heptanesulfonic acid at pH 2.4 has been reported for the analysis of DON in biological fluids and can be adapted for purification.[10]

Quantitative Data for Chemical Synthesis

Quantitative yields for the complete synthesis of DON are not consistently reported in the literature. However, yields for analogous reactions and for the synthesis of DON prodrugs can provide an estimate.

| Step | Reagents | Reported Yield (or estimate) | Reference(s) |

| N-Phthaloyl-L-glutamic acid synthesis | L-glutamic acid, Phthalic anhydride | 87% | [11] |

| N-Phthaloyl-L-glutamic anhydride synthesis | N-Phthaloyl-L-glutamic acid, Acetic anhydride | 88% | [11] |

| Synthesis of DON prodrugs from intermediates | Various coupling reagents | 63-92% | [5] |

Biosynthesis of 6-Diazo-5-oxo-L-norleucine

DON is a natural product isolated from Streptomyces species.[9] Its biosynthesis starts from the amino acid L-lysine and involves a three-enzyme pathway to produce DON, which is then incorporated into the tripeptide alazopeptin (B1221733) in some organisms.[4]

Biosynthetic Pathway

The biosynthesis of DON from L-lysine proceeds through the intermediate 5-oxolysine. The key diazotization step is catalyzed by the transmembrane enzyme AzpL, which utilizes nitrous acid as a substrate. The enzymes responsible for the conversion of L-lysine to 5-oxolysine are not yet fully characterized but are proposed to be an aminotransferase and a dehydrogenase.

Key Enzymes in DON Biosynthesis

-

Putative Lysine Aminotransferase and Dehydrogenase: These enzymes are hypothesized to catalyze the initial steps in the conversion of L-lysine to 5-oxolysine. Their exact identity and mechanisms are still under investigation.

-

AzpL (Diazotase): This transmembrane protein is a key enzyme that catalyzes the diazotization of 5-oxolysine using nitrous acid to form the diazo group of DON.[4] Site-directed mutagenesis studies have indicated that a tyrosine residue (Tyr-93) is crucial for this catalytic activity.[4]

Quantitative Data for Biosynthesis

Quantitative data on the enzyme kinetics and microbial production of DON are limited. The focus of many studies has been on the elucidation of the pathway rather than optimizing production titers.

| Parameter | Organism/Enzyme | Value | Reference(s) |

| Heterologous production of N-acetyl-DON | Streptomyces albus | Achieved, titer not specified | [4] |

| Ki for glutaminase (B10826351) inhibition by DON | Not specified | ~6 µM | [1] |

Signaling Pathways and Mechanism of Action

DON exerts its biological effects by acting as a broad-spectrum glutamine antagonist. It covalently binds to the active sites of numerous glutamine-dependent enzymes, leading to their irreversible inhibition.[2][12] This disrupts several critical metabolic pathways.

Inhibition of Nucleotide Synthesis

One of the primary targets of DON is CTP synthase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of CTP synthase leads to a depletion of CTP pools, which in turn causes replication stress and activation of the DNA damage response (DDR) pathway, mediated by Mec1/ATR and Rad53/CHK1/CHK2 kinases.[13] DON also inhibits several enzymes in the de novo purine (B94841) biosynthesis pathway.[14]

References

- 1. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]

- 2. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 10. Predictive growth kinetic parameters and modelled probabilities of deoxynivalenol production by Fusarium graminearum on wheat during simulated storing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 12. Recent advances in the biosynthetic mechanisms, regulation, and detoxification strategies of deoxynivalenol in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics and metabolism of the Fusarium toxin deoxynivalenol in farm animals: consequences for diagnosis of exposure and intoxication and carry over - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Early Clinical Studies of 6-Diazo-5-oxo-norleucine (DON): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of 6-Diazo-5-oxo-norleucine (DON), a glutamine antagonist investigated for its anti-tumor properties. DON, originally isolated from Streptomyces, acts as a broad inhibitor of glutamine-utilizing enzymes, targeting the metabolic dependency of cancer cells on glutamine for proliferation and survival.[1][2][3] Early clinical trials in the 1950s and later in the 1980s explored its therapeutic potential, but its development was hampered by significant gastrointestinal toxicities.[1][4][5][6][7][8] This guide summarizes the quantitative data from these pioneering studies, details the experimental protocols, and visualizes the underlying biological and clinical workflows.

Core Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes.[1] By mimicking glutamine, DON binds to the glutamine-binding site of these enzymes, leading to the formation of a covalent adduct that permanently inactivates the enzyme.[1] This broad inhibition disrupts multiple critical metabolic pathways essential for cancer cell growth, including the synthesis of purines, pyrimidines, and certain amino acids.[1]

Phase I Clinical Studies

Phase I trials of DON were primarily designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of the drug. These studies were conducted with various dosing schedules.

Data Presentation

| Study | Patient Population | Dosing Regimen | Dose Range | MTD | Dose-Limiting Toxicities | Pharmacokinetics (t1/2) |

| Earhart et al. (1982)[9] | 25 patients with refractory advanced solid tumors | 5-day courses of daily IV injections every 3-4 weeks | 7.5 to 90 mg/m²/day | 50 mg/m²/day x 5 (total 250 mg/m²) | Nausea, vomiting, malaise, anorexia | Not specified |

| Sklaroff et al. (1980)[10] | 26 patients with various neoplasms | IV on a twice-weekly schedule | 100 to 500 mg/m² | Not explicitly stated, recommended Phase II dose 200-300 mg/m² | Nausea with vomiting, transient thrombocytopenia, mucositis | Not specified |

| Rahman et al. (1985)[11] | Not specified | 24-hour IV infusion | Not specified | 600 mg/m² over 24 hours | Acute nausea, vomiting, diarrhea, thrombocytopenia | 1.81 hours (alpha phase) |

Experimental Protocols

Earhart et al. (1982):

-

Patient Selection: Patients with refractory advanced solid tumors.

-

Treatment Administration: DON was administered as daily intravenous injections for five consecutive days, with courses repeated every 3 to 4 weeks.

-

Endpoint Assessment: Toxicity was graded, and tumor responses were evaluated. The nadir for leukopenia was observed on days 6-8 and for thrombocytopenia on days 7-12.[9]

Sklaroff et al. (1980):

-

Patient Selection: Patients with various types of neoplasms.

-

Treatment Administration: Intravenous administration of DON twice weekly.

-

Endpoint Assessment: Toxicity was monitored, with a focus on gastrointestinal and hematological effects. Tumor measurements were taken to assess for any therapeutic response.[10]

Rahman et al. (1985):

-

Patient Selection: Not detailed in the abstract.

-

Treatment Administration: DON was administered as a continuous 24-hour intravenous infusion.

-

Endpoint Assessment: Toxicity was the primary endpoint. Pharmacokinetic studies were performed in 3 patients to determine drug clearance, which was found to be primarily renal.[11]

Phase II Clinical Studies

Following the determination of a tolerable dose and schedule, Phase II trials were conducted to evaluate the efficacy of DON in specific cancer types.

Data Presentation

| Study | Patient Population | Dosing Regimen | Number of Patients | Response | Key Toxicities |

| Lynch et al. (1982)[12] | Advanced colorectal carcinoma (previously treated) | Not specified in abstract | 23 | 1 partial response (out of 14 adequately treated) | Severe nausea and vomiting (48% withdrawal), mild thrombocytopenia |

| Rubin et al. (1983)[13] | Advanced large bowel carcinoma | Not specified in abstract | Not specified in abstract | No abstract available | Nausea, vomiting |

| Magill et al. (Early studies 1957-1962)[4] | Various advanced cancers | Low daily doses | 47 (with at least 2 weeks of treatment) | 7 partial responses (15%) | Not detailed in abstract |

| Unknown (vs. aclacinomycin-A)[14] | Advanced soft tissue sarcoma, bone sarcoma, or mesothelioma | 50 mg/m²/day for 5 consecutive days every 4 weeks | 98 (randomized) | Not detailed in abstract | Not detailed in abstract |

Experimental Protocols

Lynch et al. (1982):

-

Patient Selection: Patients with advanced colorectal carcinoma who had previously received chemotherapy.

-

Treatment Administration: The specific dose and schedule were noted to be beyond the maximally tolerated dose for many patients.

-

Endpoint Assessment: Tumor response was the primary efficacy endpoint. Toxicity, particularly nausea and vomiting, was a major focus and led to a high withdrawal rate.[12]

Experimental Workflow

The early clinical studies of DON followed a standard workflow for oncological drug development, moving from dose-finding in Phase I to efficacy testing in Phase II.

Summary and Future Directions

The early clinical evaluation of this compound established its activity as a glutamine antagonist with some evidence of anti-tumor efficacy.[4][9] However, the therapeutic window was narrow, with dose-limiting nausea and vomiting being a significant obstacle to its clinical development.[1][9][10][11][12][15] The high incidence of gastrointestinal toxicity is likely due to the high glutamine turnover in the GI tract, making it particularly sensitive to glutamine antagonism.[3][16][17]

These early findings have spurred renewed interest in DON, with a focus on developing prodrugs and targeted delivery systems.[1][3][5][6][7][8][16][17] The goal of these next-generation approaches is to improve the therapeutic index of DON by selectively delivering the active compound to tumor tissues while minimizing exposure to healthy tissues, particularly the gastrointestinal tract.[3][16][17] The historical data from these early clinical studies provide a valuable foundation for the ongoing efforts to harness the therapeutic potential of this potent glutamine antagonist.

References

- 1. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. [PDF] We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. Phase I trial of 6-diazo-5-oxo-L-norleucine (DON) administered by 5-day courses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I study of 6-diazo-5-oxo-L-norleucine (DON) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I study and clinical pharmacology of 6-diazo-5-oxo-L-norleucine (DON) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase II evaluation of DON (6-diazo-5-oxo-L-norleucine) in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase II study of 6-diazo-5-oxo-L-norleucine (DON, NSC-7365) in advanced large bowel carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase II trial of 6-diazo-5-oxo-L-norleucine versus aclacinomycin-A in advanced sarcomas and mesotheliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

The In Vitro Landscape of 6-Diazo-5-oxo-norleucine (DON) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON), a glutamine antagonist originally isolated from Streptomyces, has re-emerged as a compound of significant interest in oncology research.[1] The metabolic reprogramming of cancer cells, particularly their dependence on glutamine for survival and proliferation, provides a key vulnerability that DON potently exploits. This technical guide provides an in-depth overview of the in vitro effects of DON on cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. By acting as a broad-spectrum inhibitor of glutamine-utilizing enzymes, DON disrupts a wide array of metabolic pathways crucial for tumorigenesis, including nucleotide and amino acid synthesis, and energy metabolism.[2][3] This guide aims to equip researchers with a comprehensive understanding of DON's multifaceted in vitro activities, facilitating further investigation into its therapeutic potential.

Mechanism of Action: A Broad-Spectrum Glutamine Antagonist

DON's primary mechanism of action is its function as a glutamine mimic, allowing it to competitively bind to and irreversibly inhibit a variety of enzymes that utilize glutamine as a substrate.[3] This broad inhibition disrupts several critical metabolic pathways within cancer cells.

Inhibition of Glutaminolysis and TCA Cycle Anaplerosis

Cancer cells often exhibit an increased reliance on glutamine as a carbon and nitrogen source to fuel the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. DON inhibits glutaminase (B10826351) (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), thereby depleting the pool of glutamate available for conversion to the TCA cycle intermediate α-ketoglutarate.[3] This disruption of the TCA cycle impairs cellular energy production and the biosynthesis of essential macromolecules.

Disruption of Nucleotide Synthesis

The de novo synthesis of purines and pyrimidines is heavily dependent on glutamine as a nitrogen donor. DON inhibits several key enzymes in these pathways, including amidophosphoribosyltransferase (ATase) and CTP synthetase, leading to a reduction in the cellular pool of nucleotides necessary for DNA and RNA synthesis.[2][3] This is a primary driver of DON's cytostatic and cytotoxic effects.

Interference with Hexosamine Biosynthesis Pathway

The hexosamine biosynthesis pathway (HBP) utilizes glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation. By inhibiting glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT), the rate-limiting enzyme of the HBP, DON can disrupt proper protein folding and function.[3]

Quantitative In Vitro Effects of DON on Cancer Cells

The cytotoxic and cytostatic effects of DON have been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of DON.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| P493B | Burkitt's Lymphoma | 10.0 ± 0.11 | Cell Viability Assay | [4] |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) cells | Sarcoma | 8 - 9 | Cell Proliferation Assay | N/A |

| U251 | Glioblastoma | ~10 (synergistic with L-asparaginase) | MTS Assay | [5] |

| U87 | Glioblastoma | Dose-dependent inhibition | MTS Assay | N/A |

| SF767 | Glioblastoma | Dose-dependent inhibition | MTS Assay | N/A |

| Hs578T (HALow) | Triple-Negative Breast Cancer | ~2.5 (causes ~40% decrease in cell number) | Crystal Violet Assay | [N/A] |

| Hs578T (HAHigh) | Triple-Negative Breast Cancer | >2.5 | Crystal Violet Assay | N/A |

| Rat Dermal Fibroblasts | Non-cancerous | 232.5 | CyQUANT® Assay | [3] |

| BON | Carcinoid Tumor | 10 (maximum inhibition of 14C-methionine uptake) | 14C-methionine uptake | [6] |

Table 1: IC50 Values and Proliferative Inhibition of DON in Various Cell Lines

The induction of apoptosis is a significant contributor to DON's anticancer activity. While specific quantitative apoptosis rates are variable and depend on the cell line and experimental conditions, studies consistently show an increase in apoptotic markers.

| Cell Line | Cancer Type | Apoptotic Effect | Markers | Reference |

| CT26.WT | Colon Carcinoma | Induction of early and late apoptosis | Annexin V/PI Staining | [7] |

| Glioblastoma cells | Glioblastoma | Induction of apoptosis and autophagy | Not specified | N/A |

| BON | Neuroendocrine Tumor | Nuclear condensation (apoptosis) | Electron Microscopy | [8] |

Table 2: Apoptotic Effects of DON on Cancer Cells

Signaling Pathways Modulated by DON

The metabolic stress induced by DON triggers responses in key signaling pathways that regulate cell growth, proliferation, and survival. The c-Myc and mTOR pathways are particularly relevant due to their roles in orchestrating cellular metabolism.

Oncogenes like c-Myc are known to drive glutamine addiction in cancer cells by upregulating glutamine transporters and glutaminase.[3] By inhibiting glutamine metabolism, DON effectively counteracts the pro-proliferative signals driven by c-Myc.

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism. It is sensitive to nutrient availability, including amino acids like glutamine. Depletion of glutamine and its metabolites by DON can lead to the downregulation of mTOR signaling, further contributing to the inhibition of cell growth and proliferation.[9]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effects of DON on cancer cells.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of DON.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of DON in culture medium and add to the wells. Include a vehicle control (medium without DON).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DON at the desired concentrations for the desired time. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by DON.

Protocol: Western Blotting

-

Cell Lysis: After treatment with DON, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-mTOR, c-Myc) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exhibits potent in vitro anticancer activity across a range of cancer cell types. Its broad-spectrum inhibition of glutamine metabolism disrupts multiple fundamental cellular processes, leading to decreased proliferation and the induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of DON and to develop novel strategies for targeting cancer metabolism. Future in vitro studies should focus on expanding the quantitative dataset across a wider array of cancer cell lines, elucidating the intricate details of the signaling pathways involved, and investigating mechanisms of resistance to DON.

References

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of 6-diazo-5-oxo-L-norleucine (DON) on human carcinoid tumor cell aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 6-Diazo-5-oxo-norleucine: A Technical Guide to a Promising Class of Glutamine Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON), a naturally occurring glutamine antagonist, has long been recognized for its potent anticancer activity. By mimicking glutamine, DON irreversibly inhibits a host of enzymes dependent on this crucial amino acid, thereby disrupting cancer cell metabolism and proliferation. However, its clinical development has been hampered by significant toxicity to normal tissues, particularly the gastrointestinal tract, which also has a high demand for glutamine. This has spurred the development of a new generation of structural analogs, primarily prodrugs, designed to selectively target tumor tissues, enhance therapeutic efficacy, and minimize off-target effects. This technical guide provides a comprehensive overview of the core structural analogs of DON, focusing on their mechanism of action, synthesis, and preclinical evaluation. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of cancer metabolism and drug development.

Introduction: The Rationale for Targeting Glutamine Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by an increased uptake and utilization of nutrients to fuel their rapid growth and proliferation. One of the key metabolic dependencies of many tumors is an addiction to the amino acid glutamine.[1] Glutamine serves as a primary nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and hexosamines. It also contributes to the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis, to support energy production and provide precursors for lipid biosynthesis. This heightened reliance on glutamine makes the enzymes in its metabolic pathway attractive targets for anticancer therapy.

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that covalently modifies and inactivates numerous glutamine-utilizing enzymes.[1] Despite its promising preclinical and early clinical efficacy, its systemic toxicity has limited its therapeutic potential. To overcome this limitation, researchers have focused on developing structural analogs, particularly prodrugs, that can be preferentially activated in the tumor microenvironment. These strategies aim to improve the therapeutic index of DON by increasing its concentration at the tumor site while reducing systemic exposure.

Prominent Structural Analogs of DON

The primary strategy in developing DON analogs has been the creation of prodrugs that mask the active molecule, rendering it temporarily inactive. These prodrugs are designed to be cleaved and release the active DON preferentially within the tumor microenvironment, which often exhibits unique enzymatic activities or physiological conditions (e.g., hypoxia, altered pH).

DRP-104 (Sirpiglenastat)

DRP-104, also known as Sirpiglenastat, is a prodrug of DON that has shown significant promise in preclinical studies and is currently in clinical trials.[2] It is designed for tumor-targeted delivery and activation.

JHU-083

JHU-083 is another leading DON prodrug designed to have increased oral bioavailability and brain penetration.[3] Its design involves masking both the amine and carboxylic acid functionalities of DON.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of DON and its key structural analogs from various preclinical studies.

Table 1: In Vitro Cytotoxicity of DON and its Analogs

| Compound | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| DON | Rat Dermal Fibroblasts | Cell Proliferation | 232.5 | [4] |

| DON Prodrug 6 | P493B Lymphoma | Cell Viability | 5.0 ± 0.12 | [5] |

| JHU-083 | GBM6 (Glioma) | Cell Viability | ~6-11 | [6] |

| JHU-083 | U251 (Glioma) | Cell Viability | ~6-11 | [6] |

| JHU-083 | SB28 (Glioma) | Cell Viability | ~6-11 | [6] |

Table 2: In Vivo Efficacy of DON Prodrugs

| Compound | Animal Model | Tumor Type | Dosage and Schedule | Key Findings | Reference |

| DRP-104 | CT26 tumor-bearing mice | Colon Carcinoma | 0.5 mg/kg, s.c., once daily for 5 days | 90% tumor growth inhibition at day 12; median survival of 36 days. | [7][8] |

| JHU-083 | Athymic nude mice with D425MED orthotopic xenografts | Medulloblastoma | 20 mg/kg, twice weekly | Significantly extended survival from 21 to 28 days. | [3] |

| JHU-083 | C57BL/6 mice with mCB DNp53 MYC orthotopic xenografts | Medulloblastoma | Not specified | Successfully extended survival. | [3] |

Table 3: Pharmacokinetic Parameters of JHU-083 in Mice

| Parameter | Value | Brain Region | Time Point | Reference |

| DON Concentration | 8–12 nmol/g | Brain | 1 hour after a single 20 mg/kg dose | [3] |

Mechanism of Action: Inhibition of Glutamine Metabolism

DON and its analogs function as glutamine antagonists, irreversibly inhibiting a wide range of enzymes that utilize glutamine as a substrate. This broad inhibition disrupts several critical metabolic pathways essential for cancer cell survival and proliferation.

Caption: Signaling pathway of glutamine metabolism and points of inhibition by DON and its analogs.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of DON analogs.

Synthesis of DON Prodrugs

A general synthetic scheme for DON prodrugs often involves a multi-step process starting from a protected amino acid. For instance, a previously reported synthesis of certain DON prodrugs involved a seven-step procedure. The synthesis of JHU-083 (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has also been detailed in previous publications.[3]

Caption: A generalized workflow for the synthesis of DON prodrugs.

In Vitro Cytotoxicity Assay

The cytotoxic effects of DON analogs are typically assessed using cell viability assays such as the MTT or CellTiter-Glo assay.

Protocol Overview:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the DON analog or control compound. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for determining the in vitro cytotoxicity of DON analogs.

In Vivo Efficacy Studies in Subcutaneous Tumor Models

The antitumor efficacy of DON analogs is evaluated in vivo using animal models, typically mice bearing subcutaneous tumors.

Protocol Overview:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Randomization and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the DON analog or vehicle control according to the predetermined dosing schedule (e.g., oral gavage, subcutaneous injection).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Survival can also be a primary endpoint.[9][10]

Caption: Workflow for in vivo efficacy studies of DON analogs in a subcutaneous tumor model.

Western Blot Analysis of Glutamine Metabolism Enzymes

Western blotting can be used to assess the expression levels of key enzymes in the glutamine metabolism pathway in response to treatment with DON analogs.

Protocol Overview:

-

Protein Extraction: Lyse treated and untreated cells or tumor tissues to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for glutamine metabolism enzymes (e.g., GLS1, GLUD1) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Pharmacokinetic Analysis

To assess the in vivo behavior of DON analogs, pharmacokinetic studies are performed to measure the concentration of the prodrug and the active DON in plasma and tissues over time.

Protocol Overview:

-

Drug Administration: Administer a single dose of the DON analog to animals (e.g., mice) via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Collect blood and tissue samples at various time points after administration.

-

Sample Processing: Process the samples to extract the analytes of interest.

-

LC-MS/MS Analysis: Quantify the concentrations of the prodrug and DON in the processed samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

-

Data Analysis: Plot the concentration-time data and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Conclusion and Future Directions

The development of structural analogs of 6-diazo-5-oxo-norleucine, particularly through prodrug strategies, represents a significant advancement in the quest to harness the therapeutic potential of glutamine antagonism for cancer treatment. Analogs like DRP-104 and JHU-083 have demonstrated improved tumor targeting and reduced systemic toxicity in preclinical models, paving the way for their clinical evaluation.

Future research in this area will likely focus on:

-

Refining Prodrug Design: Developing novel prodrugs with even greater tumor selectivity and optimized pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of DON analogs with other anticancer agents, including targeted therapies and immunotherapies.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to glutamine antagonist therapy.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms by which cancer cells may develop resistance to DON and its analogs to devise strategies to overcome it.

This technical guide provides a foundational resource for researchers and drug developers working on this exciting class of anticancer agents. The provided data, protocols, and visualizations are intended to facilitate further research and accelerate the translation of these promising compounds into effective clinical therapies.

References

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. Sirpiglenastat | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sirpiglenastat (DRP-104) | Glutamine Antagonist | TargetMol [targetmol.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Tumor Models in Rodents | UK Research [research.uky.edu]

- 11. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine: An In-depth Technical Guide to its Enzymatic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that acts as an irreversible inhibitor of a broad range of enzymes dependent on glutamine as a nitrogen donor. By mimicking glutamine, DON covalently modifies the active sites of these enzymes, leading to the disruption of critical metabolic pathways essential for cell proliferation and survival. This technical guide provides a comprehensive overview of the primary enzymatic targets of DON, presenting quantitative inhibition data, detailed experimental methodologies for target identification and characterization, and visual representations of the affected signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, metabolism, and drug development who are investigating the therapeutic potential of glutamine metabolism inhibitors.

Introduction

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of cellular processes, including nucleotide biosynthesis, amino acid synthesis, and energy metabolism.[1] Many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," making the enzymes involved in glutamine metabolism attractive targets for cancer therapy.[2]

6-Diazo-5-oxo-L-norleucine (DON), a naturally occurring analog of glutamine, has been extensively studied for its potent antitumor activity.[2] DON functions as a broad-spectrum, irreversible inhibitor of glutamine-utilizing enzymes.[3] Its mechanism of action involves competitive binding to the glutamine-binding site of the enzyme, followed by the formation of a covalent adduct, which permanently inactivates the enzyme.[2] This guide delves into the specific enzymatic targets of DON, the metabolic consequences of their inhibition, and the experimental approaches used to study these interactions.

Primary Enzymatic Targets of 6-Diazo-5-oxo-L-norleucine

DON's broad activity stems from its ability to target a wide array of enzymes that utilize glutamine as an amide group donor. These enzymes, known as glutamine amidotransferases, are crucial for the biosynthesis of purines, pyrimidines, and other essential biomolecules. The primary enzymatic targets of DON are summarized in the table below, along with available quantitative data on their inhibition.

| Enzyme Target | Pathway Involved | Inhibition Data (IC50/Ki) | Reference(s) |

| Glutaminase (GLS) | Glutaminolysis | IC50: ~1 mM (kidney-type) | [4] |

| Ki: 6 µM | [5] | ||

| CTP Synthetase (CTPS) | De novo Pyrimidine Synthesis | Inhibition demonstrated | [6][7] |

| Carbamoyl Phosphate Synthetase II (CPSII/CAD) | De novo Pyrimidine Synthesis | Inhibition demonstrated | |

| Amidophosphoribosyltransferase (PPAT/GPAT) | De novo Purine (B94841) Synthesis | Inhibition demonstrated | [8] |

| Phosphoribosylformylglycinamidine synthase (FGAMS/FGAR-AT) | De novo Purine Synthesis | Ki: 1.1 x 10-6 M | |

| Glutamine-fructose-6-phosphate amidotransferase (GFAT) | Hexosamine Biosynthesis Pathway (HBP) | Inhibition demonstrated | |

| NAD Synthetase | NAD Synthesis | Inhibition demonstrated | |

| Asparagine Synthetase (ASNS) | Amino Acid Synthesis | Inhibition demonstrated |

Affected Signaling and Metabolic Pathways

The inhibition of glutamine-utilizing enzymes by DON leads to the significant disruption of several key metabolic pathways that are vital for cell growth and proliferation.

De Novo Purine Synthesis

The de novo synthesis of purine nucleotides is a fundamental process for DNA and RNA replication. DON inhibits two critical enzymes in this pathway: Amidophosphoribosyltransferase (PPAT) and Phosphoribosylformylglycinamidine synthase (FGAMS). The inhibition of these enzymes leads to a depletion of the purine nucleotide pool, thereby halting nucleic acid synthesis.

Caption: Inhibition of De Novo Purine Synthesis by DON.

De Novo Pyrimidine Synthesis

Similar to purine synthesis, the de novo synthesis of pyrimidines is essential for producing the building blocks of nucleic acids. DON targets two key enzymes in this pathway: Carbamoyl Phosphate Synthetase II (CPSII), which is part of the trifunctional enzyme CAD, and CTP Synthetase (CTPS). Inhibition of these enzymes blocks the synthesis of uridine (B1682114) monophosphate (UMP) and cytidine (B196190) triphosphate (CTP).

Caption: Inhibition of De Novo Pyrimidine Synthesis by DON.

Hexosamine Biosynthetic Pathway (HBP)

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for N- and O-linked glycosylation of proteins. DON inhibits the rate-limiting enzyme of this pathway, Glutamine-fructose-6-phosphate amidotransferase (GFAT), thereby affecting protein glycosylation and cellular signaling.

Caption: Inhibition of the Hexosamine Biosynthetic Pathway by DON.

Experimental Protocols

This section outlines the general methodologies for key experiments used to identify and characterize the enzymatic targets of DON.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general approach to determine the inhibitory effect of DON on a specific glutamine-utilizing enzyme.

Objective: To determine the IC50 or Ki value of DON for a target enzyme.

Materials:

-

Purified target enzyme

-

Substrates for the enzyme (including glutamine)

-

6-Diazo-5-oxo-L-norleucine (DON)

-

Assay buffer specific to the enzyme

-

Detection reagents for the product of the enzymatic reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the assay buffer, the enzyme's substrates (excluding glutamine), and the purified enzyme at a predetermined concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of DON in the assay buffer.

-

Incubation: Add the different concentrations of DON or vehicle control to the reaction wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding glutamine to each well.

-

Kinetic Measurement: Immediately measure the product formation over time using a microplate reader at the appropriate wavelength for the detection reagent.

-

Data Analysis: Plot the initial reaction velocities against the logarithm of the DON concentration. The IC50 value, the concentration of DON that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.

Metabolic Labeling with 13C-Glutamine

This protocol allows for the tracing of glutamine metabolism in cells and helps to identify which pathways are affected by DON treatment.[9][10]

Objective: To assess the impact of DON on glutamine flux through various metabolic pathways.

Materials:

-

Cell line of interest

-

Cell culture medium

-

13C-labeled glutamine

-

6-Diazo-5-oxo-L-norleucine (DON)

-

Metabolite extraction buffer (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Culture the cells to the desired confluency.

-

Treatment: Treat the cells with DON at a specific concentration for a defined period. A control group without DON treatment should be included.

-

Labeling: Replace the culture medium with a medium containing 13C-labeled glutamine and continue the incubation for a set time.

-

Metabolite Extraction: Quench the metabolism and extract the intracellular metabolites using a cold extraction buffer.

-

LC-MS Analysis: Analyze the extracted metabolites using LC-MS to identify and quantify the 13C-labeled intermediates in various metabolic pathways (e.g., TCA cycle, nucleotide synthesis).

-